molecular formula C19H18N2O6 B14167426 ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate CAS No. 4647-16-9

ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate

Cat. No.: B14167426
CAS No.: 4647-16-9
M. Wt: 370.4 g/mol
InChI Key: WPRIRGVNFFTTIQ-UHFFFAOYSA-N
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Description

Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate is a complex organic compound with a unique structure that combines a quinoxaline core with a methoxyphenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The methoxyphenyl group is then introduced through a nucleophilic substitution reaction, followed by the esterification of the resulting compound with ethyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines .

Scientific Research Applications

Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate is unique due to its combination of a quinoxaline core with a methoxyphenyl group and an ethyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

CAS No.

4647-16-9

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-4-ium-1-yl]oxyacetate

InChI

InChI=1S/C19H18N2O6/c1-3-26-17(22)12-27-21-16-7-5-4-6-15(16)20(24)18(19(21)23)13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3

InChI Key

WPRIRGVNFFTTIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)OC)[O-]

solubility

42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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